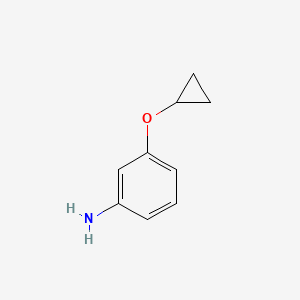

3-Cyclopropoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRVQIJUWWANJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Cyclopropoxyaniline

Transformations Involving the Aniline (B41778) Functional Group

The aniline portion of the molecule is a primary aromatic amine, which is a versatile functional group that participates in a wide array of organic reactions.

Acylation and Amidation Reactions

The primary amine of 3-Cyclopropoxyaniline readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids to form the corresponding amides. nih.govscispace.com This reaction is fundamental in synthetic chemistry for installing an acyl group and is often used as a protecting strategy for the amino group. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction generally proceeds under mild conditions and can be catalyzed by bases or coupling agents. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(3-cyclopropoxyphenyl)acetamide. The formation of amides is a crucial transformation in the synthesis of pharmaceuticals and other high-value chemicals. scispace.commdpi.com

Table 1: Common Acylating Agents for Aniline Derivatives

| Acylating Agent | Product Type |

|---|---|

| Acetyl Chloride | Acetamide |

| Acetic Anhydride | Acetamide |

| Benzoyl Chloride | Benzamide |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic Aromatic Substitution (SEAr)

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the amino group (-NH₂) and the cyclopropoxy group (-O-c-Pr). wikipedia.org Both groups are strong activating groups that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. wikipedia.orgchemistrysteps.com

These groups direct incoming electrophiles to the ortho and para positions relative to their own positions.

Amino group (-NH₂): Directs to positions 2, 4, and 6.

Cyclopropoxy group (-O-c-Pr): Directs to positions 2, 4, and 6.

In this compound, the directing effects of the two groups reinforce each other, strongly favoring substitution at positions 2, 4, and 6. Position 4 is sterically the most accessible, followed by position 6. Position 2 is the most sterically hindered due to its location between the two existing substituents. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur predominantly at the C4 and C6 positions. The reaction begins with the aromatic ring attacking the electrophile, leading to a resonance-stabilized cationic intermediate known as an arenium ion. wikipedia.orgstudylib.net Aromaticity is then restored by the loss of a proton. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally not a feasible reaction for this compound itself. chemistrysteps.comyoutube.com SNAr reactions typically require the presence of two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. chemistrysteps.comnih.gov Since this compound possesses electron-donating groups and lacks a suitable leaving group, it is deactivated towards this type of substitution. chemistrysteps.com However, derivatives of this compound, for example, those containing a halogen atom and a nitro group, could potentially undergo SNAr reactions. fishersci.co.uk

Reactions of the Primary Amine (e.g., Diazotization, Imine Formation)

Diazotization

As a primary aromatic amine, this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The resulting 3-cyclopropoxybenzenediazonium salt is a highly valuable synthetic intermediate. organic-chemistry.orgresearchgate.net The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in reactions such as:

Sandmeyer Reaction: Displacement by halides (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts.

Schiemann Reaction: Displacement by fluoride (B91410) (F⁻) using fluoroboric acid (HBF₄).

Gattermann Reaction: Displacement by halides using copper powder.

Hydrolysis: Displacement by a hydroxyl group (-OH) upon heating in water to form 3-cyclopropoxyphenol.

Table 2: Products from Diazonium Salt of this compound

| Reagent | Reaction Name | Product Functional Group |

|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl |

| CuBr / HBr | Sandmeyer | -Br |

| CuCN / KCN | Sandmeyer | -CN |

| HBF₄, heat | Schiemann | -F |

| H₂O, heat | Hydrolysis | -OH |

Imine Formation

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comresearchgate.net The formation of the C=N double bond is characteristic of an imine. youtube.com The reaction's equilibrium can be shifted towards the product by removing the water that is formed. youtube.com This reaction provides a pathway to a diverse range of derivatives with applications in various fields, including the synthesis of heterocyclic compounds and ligands for coordination chemistry.

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group consists of a three-membered cyclopropane (B1198618) ring attached to the phenyl ring via an ether linkage. The significant ring strain of the cyclopropane ring makes it susceptible to certain types of reactions that are not observed in larger, more stable cycloalkanes. beilstein-journals.org

Ring-Opening Reactions of the Cyclopropyl (B3062369) Ether

The cyclopropane ring is characterized by substantial angle strain, which makes it susceptible to ring-opening reactions under certain conditions. beilstein-journals.org These reactions release the strain energy and lead to the formation of more stable, open-chain structures. The ring-opening of cyclopropanes can be initiated by various reagents, including strong acids, transition metals, or radical species. beilstein-journals.orgnih.gov In the context of this compound, the ether linkage can influence the mode of ring-opening. Acid-catalyzed ring-opening, for example, would likely involve protonation of the ether oxygen, followed by nucleophilic attack on one of the cyclopropyl carbons, leading to cleavage of a C-C bond within the ring. Palladium-catalyzed ring expansion is another known reaction for certain N-cyclopropyl aniline derivatives. nih.gov The specific products formed would depend on the reaction conditions and the nucleophile employed. acs.org

Functional Group Interconversions on the Cyclopropyl Ring

Direct functional group interconversions on the unsubstituted cyclopropyl ring of this compound are not common. The C-H bonds on a cyclopropane ring are generally strong and unreactive towards many standard transformations without specific activation. The high s-character of these bonds makes them less susceptible to radical abstraction compared to other alkanes. While there are advanced methods for C-H functionalization, simple interconversions are challenging. Most synthetic strategies involving functionalized cyclopropanes build the desired functionality into the ring during its synthesis, rather than attempting to modify it after it has been formed. Therefore, the reactivity of the cyclopropoxy moiety in this compound is dominated by ring-opening pathways rather than by substitutions on the cyclopropyl ring itself.

Formation of Carbon-Carbon Bonds Utilizing this compound Scaffolds

The aromatic amine functionality and the cyclopropoxy group of this compound influence its reactivity in various coupling reactions. To participate in many of these transformations, the aniline is typically modified to incorporate a leaving group, such as a halide, on the aromatic ring. This functionalization allows for subsequent cross-coupling reactions to introduce new carbon-based substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are prominent examples that can be employed with derivatives of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For instance, a halogenated derivative of this compound, such as 1-bromo-3-cyclopropoxybenzene, can be coupled with a variety of aryl or vinyl boronic acids or their esters. These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), and require a base like sodium carbonate or potassium phosphate (B84403) to facilitate the transmetalation step. The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a versatile method for creating biaryl structures or introducing vinyl groups onto the this compound core.

The Heck reaction provides a method for the arylation or vinylation of alkenes. nih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.orgmdpi.comlancs.ac.uknih.gov In a typical Heck reaction, a halo-substituted 3-cyclopropoxybenzene is reacted with an alkene in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like triethylamine. organic-chemistry.org This reaction leads to the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted alkene. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org

Below is a representative table of conditions that could be adapted for Suzuki-Miyaura and Heck reactions involving a hypothetical halo-3-cyclopropoxybenzene substrate.

| Reaction | Catalyst | Ligand (if separate) | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | dppf, SPhos, etc. | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-120 |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 |

Nickel- and Cobalt-Catalyzed Coupling Reactions

In addition to palladium, less expensive and more earth-abundant first-row transition metals like nickel and cobalt have emerged as powerful catalysts for cross-coupling reactions.

Nickel-catalyzed coupling reactions offer an alternative to palladium-catalyzed processes and can sometimes provide complementary reactivity. For instance, nickel catalysts are effective in the amination of aryl halides, a process analogous to the Buchwald-Hartwig amination. While this is a carbon-nitrogen bond-forming reaction, similar nickel catalyst systems, often employing bidentate phosphine ligands like BINAP, can be adapted for carbon-carbon bond formation, such as in Suzuki-Miyaura type couplings. digitellinc.com Nickel catalysts have been shown to be particularly effective for the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium-catalyzed systems. digitellinc.com Reductive cross-coupling reactions catalyzed by nickel are also a valuable tool, allowing for the coupling of two different electrophiles. nih.govorganic-chemistry.org

Cobalt-catalyzed coupling reactions are increasingly utilized for C-H activation and functionalization. digitellinc.comchim.itnih.govbeilstein-journals.orgrsc.org This approach allows for the direct formation of carbon-carbon bonds by activating a C-H bond on the this compound ring, thus avoiding the need for pre-functionalization with a halogen. These reactions are often directed by a coordinating group on the substrate. For the this compound scaffold, the aniline group itself or a derivative thereof can act as a directing group to guide the cobalt catalyst to a specific C-H bond, typically at the ortho position. The reaction can then proceed with a variety of coupling partners, including alkenes and alkynes, to introduce new carbon substituents. High-valent cobalt(III) species are often implicated as key intermediates in these catalytic cycles. nih.gov

| Metal Catalyst | Typical Reaction Type | Key Features |

| Nickel | Suzuki-Miyaura type, Reductive Cross-Coupling, Amination | Effective for aryl chlorides, often uses phosphine ligands. digitellinc.com |

| Cobalt | C-H Activation/Functionalization | Direct functionalization of C-H bonds, avoids pre-halogenation. chim.itnih.govrsc.org |

Synthetic Utility as a Building Block for Complex Molecules

The this compound moiety is a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The cyclopropyl group is a desirable feature in drug candidates as it can enhance metabolic stability, improve potency, and modulate physicochemical properties.

Pharmaceutical patents frequently disclose the use of this compound and its derivatives in the synthesis of a wide array of biologically active compounds. It serves as a key intermediate in the construction of inhibitors for various enzymes and modulators for different receptors. The synthetic strategies often involve initial modification of the aniline, for example, through acylation or diazotization, followed by the aforementioned cross-coupling reactions to build the core structure of the target molecule. The presence of the aniline group also provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The versatility of this compound as a building block is highlighted by its incorporation into a range of therapeutic agents targeting different diseases. The ability to readily derivatize the aromatic ring through modern catalytic methods underscores its importance in the rapid generation of compound libraries for drug discovery programs.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-Cyclopropoxyaniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropoxy group.

The aromatic region would likely display a complex pattern due to the meta-substitution. The proton at the C2 position, being ortho to the amino group and meta to the cyclopropoxy group, would appear as a singlet or a narrowly split triplet. The protons at C4 and C6, being ortho and para to the cyclopropoxy group and meta and ortho to the amino group respectively, would show doublet of doublets or more complex splitting. The proton at C5, situated between two hydrogen atoms, would likely appear as a triplet.

The protons of the cyclopropyl (B3062369) ring are diastereotopic and would present as two multiplets in the upfield region of the spectrum. The methine proton of the cyclopropoxy group (-O-CH-) would also appear as a multiplet. The two amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.2 - 7.2 | m |

| -NH₂ | 3.6 (broad) | s |

| -O-CH- (cyclopropyl) | 3.5 - 3.8 | m |

| -CH₂- (cyclopropyl) | 0.6 - 0.9 | m |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbon atom attached to the amino group (C3) and the carbon atom attached to the cyclopropoxy group (C1) would be significantly influenced by these substituents. The other four aromatic carbons would have chemical shifts typical for a substituted benzene (B151609) ring. The methine carbon of the cyclopropoxy group will appear at a characteristic downfield position due to the attached oxygen atom, while the two methylene (B1212753) carbons of the cyclopropyl ring will be found at a much higher field.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 158 - 162 |

| Aromatic C-N | 147 - 151 |

| Aromatic C-H | 100 - 130 |

| -O-CH- (cyclopropyl) | 50 - 55 |

| -CH₂- (cyclopropyl) | 5 - 10 |

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are instrumental in making unambiguous assignments of ¹H and ¹³C signals.

DEPT-135: A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. For this compound, this would result in positive signals for the four aromatic CH carbons and the cyclopropyl methine carbon, and a negative signal for the two cyclopropyl methylene carbons. The quaternary carbons (C1 and C3 of the benzene ring) would be absent.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. This would be particularly useful in confirming the connectivity within the aromatic ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the connection of the cyclopropoxy group to the aniline (B41778) ring by observing a correlation between the cyclopropyl methine proton and the C1 aromatic carbon.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-H bonds of the cyclopropyl group.

Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration for aromatic amines is usually observed between 1250 and 1335 cm⁻¹. The aromatic C-H stretching appears above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The asymmetric C-O-C stretching of the ether group is expected to produce a strong band around 1200-1250 cm⁻¹. The C-H stretching of the cyclopropyl group would be observed just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amine (N-H) | Bend | 1580 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O) | Stretch (asymmetric) | 1200 - 1250 |

| Cyclopropyl (C-H) | Stretch | ~3080 |

| Alkyl (C-N) | Stretch | 1250 - 1335 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of neutral molecules or radicals. A common fragmentation for ethers is the alpha-cleavage, which in this case would be the cleavage of the cyclopropyl ring. Another likely fragmentation pathway is the loss of the cyclopropyl group as a radical (C₃H₅•, mass = 41), leading to a fragment ion at m/z = 108. Subsequent loss of carbon monoxide (CO) from this fragment could lead to an ion at m/z = 80. The fragmentation of the aniline portion could involve the loss of HCN, a characteristic fragmentation for anilines.

| m/z | Proposed Fragment | Loss from Parent/Intermediate |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) | - |

| 120 | [M - C₂H₅]⁺ | Loss of ethyl radical from cyclopropyl ring rearrangement |

| 108 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of C-O bond with hydrogen transfer |

| 80 | [C₅H₆N]⁺ | Loss of CO from m/z 108 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision, providing exact bond lengths and angles.

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. This is not uncommon for relatively simple, often liquid, organic molecules that may be challenging to crystallize. If a suitable single crystal of this compound or a solid derivative could be obtained, X-ray diffraction analysis would provide unequivocal proof of its molecular structure, including the conformation of the cyclopropoxy group relative to the aniline ring.

Computational and Theoretical Chemistry Studies of 3 Cyclopropoxyaniline

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to understand the distribution of electrons within a molecule, which fundamentally determines its chemical behavior. These investigations reveal key aspects of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgmdpi.com It is a widely used approach due to its favorable balance between accuracy and computational cost. nih.gov For 3-Cyclopropoxyaniline, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G** or 6-311G++(d,p), are utilized to determine its optimized molecular geometry, vibrational frequencies, and other electronic properties. mdpi.comscispace.comcolab.ws

Geometry optimization calculations provide the most stable three-dimensional arrangement of atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. scispace.com Vibrational frequency analysis based on this optimized structure can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. mdpi.com Furthermore, DFT is used to calculate various electronic parameters that describe the molecule's reactivity and stability. nih.gov

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

|---|---|---|

| Bond Length | C(aromatic)-N | 1.402 Å |

| Bond Length | C(aromatic)-O | 1.365 Å |

| Bond Length | O-C(cyclopropyl) | 1.430 Å |

| Bond Angle | C-N-H | 112.5° |

| Bond Angle | C-O-C | 118.0° |

| Dihedral Angle | C-C-N-H | 180.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. colab.ws

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net The energies of these orbitals and the resulting energy gap can be calculated using DFT. For this compound, the electron-donating amino group and the cyclopropoxy group influence the energies of the frontier orbitals. The HOMO is typically localized on the aniline (B41778) ring and the amino group, reflecting the regions of high electron density, while the LUMO is distributed over the aromatic system. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.45 |

| LUMO Energy (ELUMO) | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. mdpi.com These regions are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Blue and green regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable sites for nucleophilic attack, commonly found around hydrogen atoms. mdpi.com For this compound, the MEP analysis would show negative potential concentrated around the nitrogen atom of the amino group and the oxygen atom of the cyclopropoxy group, making them likely sites for interaction with electrophiles. Positive potential would be located on the hydrogen atoms of the amino group and the aromatic ring. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior and interactions of molecules over time. These methods provide insights into conformational preferences and the nature of intermolecular interactions, which are crucial for applications in drug design and materials science.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. uwlax.edu The stability of these different conformations is quantified by their potential energy, and an energy landscape can be generated to map the energy as a function of specific dihedral angles. nih.gov

| Conformer (defined by Caromatic-O-Ccyclopropyl (B3062369)-Ccyclopropyl dihedral angle) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| s-cis (0°) | 1.5 | Less Stable |

| Gauche (90°) | 3.0 | Transition State |

| s-trans (180°) | 0.0 | Most Stable |

Understanding how molecules interact with biological targets like proteins is fundamental to drug discovery. nih.govmdpi.com Protein-ligand interaction modeling, often performed using molecular docking, predicts the preferred binding mode of a ligand (a small molecule) within the active site of a protein. researchgate.net This computational technique is essential for designing and optimizing new drug candidates. nih.gov

Derivatives of this compound can be designed and computationally screened against various protein targets. The docking process involves placing the ligand in multiple orientations and conformations within the protein's binding pocket and calculating a "docking score" that estimates the binding affinity. researchgate.net The analysis of the best-scoring poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, which are crucial for stable binding. researchgate.netresearchgate.net This information can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction | Estimated Distance (Å) |

|---|---|---|---|

| Amino Group (-NH2) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) | 2.8 |

| Cyclopropyl Group | Leucine (LEU) | Hydrophobic | 3.9 |

| Phenyl Ring | Phenylalanine (PHE) | Pi-Pi Stacking | 4.2 |

| Oxygen Atom | Glutamic Acid (GLU) | Hydrogen Bond (Acceptor) | 3.1 |

In Silico Prediction of Chemical Reactivity and Metabolic Pathways

Detailed in silico predictions of the chemical reactivity and metabolic pathways for this compound are not presently available in published literature. Such studies would typically involve quantum chemical calculations to determine molecular properties like orbital energies (HOMO/LUMO), which are crucial for predicting reactivity. Furthermore, prediction of metabolic pathways would rely on software that simulates the interaction of the compound with metabolic enzymes, primarily the Cytochrome P450 family, to identify potential sites of oxidation, reduction, hydrolysis, and conjugation.

Structure-Activity Relationship (SAR) Studies for Derivatives

While Structure-Activity Relationship (SAR) studies are a common approach in drug discovery and materials science to understand how chemical structure influences biological or chemical activity, no specific SAR studies for derivatives of this compound have been found in the reviewed literature. A typical SAR study would involve synthesizing a series of derivatives with modifications at various positions of the this compound scaffold and evaluating their activity. The resulting data would then be used to build a model correlating structural features with activity.

Mechanistic Insights into Chemical Transformations

Computational studies providing mechanistic insights into the chemical transformations of this compound are not documented in the available scientific literature. Such research would involve the use of computational chemistry to model reaction pathways, calculate activation energies, and identify transition states and intermediates for various chemical reactions involving this compound. This would provide a deeper understanding of its reaction mechanisms at a molecular level.

Research Applications of 3 Cyclopropoxyaniline and Its Derivatives

Role as a Key Intermediate in the Synthesis of Bioactive Compounds

3-Cyclopropoxyaniline serves as a crucial starting material or intermediate in the multi-step synthesis of complex bioactive molecules. The presence of the aniline (B41778) functional group allows for a variety of chemical transformations, such as amide bond formation, diazotization, and carbon-nitrogen bond-forming reactions, which are fundamental in building the core structures of many pharmaceutical agents. The cyclopropoxy group, on the other hand, can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

While the direct synthesis of some specific modulators from this compound is not extensively documented in publicly available research, its structural motifs are present in various compounds under investigation. The inherent reactivity of the aniline and the conformational constraints imposed by the cyclopropyl (B3062369) ring make it a valuable component for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Contributions to Medicinal Chemistry and Drug Design

The unique combination of an aniline ring and a cyclopropoxy group in this compound provides a desirable pharmacophore for interacting with various biological targets. Medicinal chemists leverage these features to design molecules with improved potency, selectivity, and drug-like properties.

Development of Receptor Inverse Agonists (e.g., RORγt)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases. Inverse agonists of RORγt are therefore sought after as potential therapeutics. While specific examples detailing the synthesis of RORγt inverse agonists directly from this compound are not readily found in the literature, the development of 3-substituted quinolines as RORγt modulators highlights the importance of aromatic amines in this field nih.gov. The structural features of this compound make it a plausible candidate for the synthesis of such compounds, where the aniline nitrogen can be incorporated into a heterocyclic system and the cyclopropoxy group can occupy a key binding pocket of the receptor.

Modulators of Kinase Activity (e.g., JAK2 V617F inhibitors)

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling. The V617F mutation in JAK2 is a common driver of myeloproliferative neoplasms. Consequently, the development of JAK2 V617F inhibitors is a major focus in cancer research. A review of the patent literature on JAK2 inhibitors reveals a wide array of chemical scaffolds designed to target the ATP-binding site of the kinase nih.gov. Although a direct synthetic route from this compound to a clinically approved or late-stage investigational JAK2 inhibitor is not explicitly detailed in the reviewed literature, the aniline moiety is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor or acceptor. Recent patents on tricyclic urea (B33335) compounds as JAK2 V617F inhibitors underscore the ongoing exploration of novel chemical matter in this area google.com.

Quorum Sensing Inhibitors

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibiting quorum sensing is a promising anti-infective strategy that may circumvent the development of antibiotic resistance. Research in this area has explored a diverse range of chemical structures that can interfere with bacterial signaling pathways nih.gov. While the direct application of this compound in the synthesis of quorum sensing inhibitors is not prominently featured in the available scientific literature, the core aniline structure is a versatile starting point for creating analogs of known quorum sensing molecules or for fragment-based drug design approaches targeting the key proteins in these pathways.

Myocyte Enhancer Factor 2 (MEF2) Modulators

Myocyte enhancer factor 2 (MEF2) is a family of transcription factors that are crucial for the development and function of muscle and nerve cells nih.govnih.gov. Dysregulation of MEF2 activity has been implicated in various diseases, including cardiovascular disorders and neurological conditions. The development of small molecules that can modulate MEF2 activity is an area of active research. However, a review of the current scientific literature does not reveal specific instances of this compound being utilized as a key intermediate in the synthesis of MEF2 modulators.

Cancer Osaka Thyroid (COT) Modulators

Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8, is a key regulator of inflammatory signaling pathways and is considered a therapeutic target for inflammatory diseases and certain cancers semanticscholar.orgnih.gov. The discovery of potent and selective COT kinase inhibitors is an ongoing effort in medicinal chemistry nih.gov. An extensive search of the available scientific and patent literature did not yield specific examples of this compound being used as a building block for the synthesis of COT modulators.

Applications in Advanced Organic Synthesis as a Versatile Synthon

The utility of this compound as a synthon is primarily demonstrated in its application in cross-coupling reactions and the synthesis of complex heterocyclic systems, which are often the core scaffolds of modern pharmaceuticals.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. capes.gov.brresearchgate.net Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research. ijcce.ac.ir The this compound scaffold has been identified as a key component in the design of novel Polo-like kinase 1 (PLK1) inhibitors. nih.gov PLK1 is a critical regulator of cell cycle progression, and its overexpression is common in many types of cancer. nih.gov

In a notable example, this compound serves as a precursor for the synthesis of complex thienopyrazole-based kinase inhibitors. These compounds have demonstrated submicromolar inhibitory activity against Kinase Insert Domain Receptor (KDR), a key mediator of angiogenesis. capes.gov.br The synthesis of these inhibitors often involves multi-step sequences where the aniline nitrogen of a this compound derivative is functionalized, and the aromatic ring undergoes further substitution, highlighting the compound's role as a versatile scaffold.

The reactivity of the aniline functional group in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of complex diarylamines and other N-arylated compounds. wikipedia.orgchemeurope.comlibretexts.org While specific examples detailing the Buchwald-Hartwig amination of this compound itself are not extensively documented in the readily available literature, the general principles of this reaction are widely applied to aniline derivatives. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgchemeurope.com

Similarly, the Suzuki-Miyaura coupling, another cornerstone of modern organic synthesis, can be employed to form carbon-carbon (C-C) bonds by coupling an organoboron species with an aryl halide. organic-synthesis.comnih.govnih.govlibretexts.orgresearchgate.net A halogenated derivative of this compound could, in principle, be coupled with a variety of boronic acids or their esters to introduce diverse substituents onto the aromatic ring, further showcasing its versatility as a building block.

The synthesis of bioactive heterocycles is another area where this compound and its derivatives are of significant interest. utrgv.edunih.govmdpi.comresearchgate.netnih.gov Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, are a powerful strategy in this regard. ionike.comnih.govmdpi.comnih.govrsc.org Aniline derivatives are common components in MCRs for the synthesis of various heterocyclic scaffolds. For instance, three-component reactions involving anilines, aldehydes, and other nucleophiles can lead to the formation of diverse heterocyclic systems with potential pharmaceutical applications. ionike.com

The following interactive table summarizes the key applications of this compound and its derivatives in organic synthesis, drawing from the principles of well-established synthetic methodologies.

| Application Area | Synthetic Methodology | Potential Products | Significance |

| Kinase Inhibitors | Multi-step synthesis, Scaffold-based design | Thienopyrazoles, PLK1 inhibitors | Treatment of cancer and other diseases driven by kinase dysregulation. capes.gov.brnih.gov |

| C-N Bond Formation | Buchwald-Hartwig Amination | N-Aryl and N-heteroaryl derivatives | Access to a broad range of complex amines with potential biological activity. wikipedia.orgchemeurope.com |

| C-C Bond Formation | Suzuki-Miyaura Coupling | Biaryl and substituted aniline derivatives | Introduction of molecular diversity for structure-activity relationship studies. nih.govlibretexts.org |

| Bioactive Heterocycles | Multi-component Reactions | Diverse heterocyclic scaffolds | Efficient discovery of novel compounds with potential therapeutic applications. nih.govrsc.org |

Patent Landscape and Intellectual Property Pertaining to 3 Cyclopropoxyaniline

Patenting of 3-Cyclopropoxyaniline Derivatives for Specific Applications

The core value of this compound in intellectual property lies in its role as a scaffold for creating novel derivatives with specific biological activities. The aniline (B41778) group provides a convenient attachment point for a wide range of chemical moieties, while the cyclopropoxy group can enhance potency, selectivity, and metabolic stability. Patent literature is rich with examples of derivatives developed for various therapeutic targets.

A prominent area of application is in the development of protein kinase inhibitors for oncology. google.comnih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov The this compound moiety is frequently incorporated into scaffolds that bind to the ATP-binding site of various kinases.

Other patented applications include:

Myocyte enhancer factor 2 (MEF2) modulators , which have potential applications in various diseases. google.com

Compounds that mediate protein degradation , representing a novel therapeutic modality to eliminate disease-causing proteins. google.com

Histamine-3 (H₃) receptor ligands , which are investigated for the treatment of neurological and cognitive disorders. google.com

The following table details specific examples of patents claiming derivatives of this compound for distinct applications.

Table 2: Patented Applications of this compound Derivatives

| Patent Number | Derivative Class / Application | Therapeutic Area / Target | Assignee / Inventor |

|---|---|---|---|

| US11230524B2 | Myocyte enhancer factor 2 (MEF2) modulators. google.com | Not specified in detail, broad therapeutic potential. | STC.UNM, et al. |

| WO2023069708A1 | Compounds for targeted protein degradation. google.com | Oncology, other diseases caused by protein accumulation. google.com | Monte Rosa Therapeutics, Inc. google.com |

| US7855211B2 | Protein kinase inhibitors. google.com | Cancer, including colorectal, breast, and lung cancer. google.com | Eli Lilly and Company |

| CN101472887A | Histamine-3 (H₃) receptor ligands. google.com | Disorders related to memory, cognitive processes, and neurological function. google.com | Abbott Laboratories |

Role of Patent Databases in Chemical Research (e.g., SciFinder, Reaxys)

Patent databases are indispensable tools in modern chemical and pharmaceutical research. They serve not only as a repository of intellectual property but also as a vast library of synthetic knowledge and biological data. For a compound like this compound, platforms such as SciFinder and Reaxys are crucial for navigating the patent landscape.

SciFinder , developed by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, provides comprehensive access to a curated collection of chemical information, including millions of patents from global patent offices. google.comgoogle.com Researchers use SciFinder to:

Search for specific chemical structures, substructures, and reactions within patent documents. google.com

Identify all patents that cite a particular compound, revealing its use as an intermediate or a key structural component.

Track the patenting activities of competitors and identify emerging research trends.

Access detailed experimental procedures and substance properties that are often disclosed in patents. google.com

Reaxys , an Elsevier product, offers similarly powerful capabilities with a strong emphasis on experimental data extracted from both journal and patent literature. bindingdb.org Reaxys enhances patent research by:

Providing deep integration of chemical substance and reaction data with patent information, allowing for complex queries. google.combindingdb.org

Offering tools to visualize structure-activity relationships (SAR) directly from patent data. nih.gov

Collaborating with services like LexisNexis® PatentSight® to provide extensive information on patent ownership and history, which is critical for competitive intelligence and freedom-to-operate analyses. ipindia.gov.in

Containing a massive, searchable database of over 30 million patents, making it a leading resource for chemistry patent coverage. ipindia.gov.in

These databases allow scientists to quickly assess the novelty of their own work, avoid infringing on existing patents, and gain insights from the wealth of chemical information disclosed in the intellectual property of others.

Table 3: Comparison of Key Patent Research Features in SciFinder and Reaxys

| Feature | SciFinder | Reaxys |

|---|---|---|

| Core Database | CAS REGISTRY, CAplus, covering journals, patents, and substances. google.com | Content extracted from journals and a vast collection of international patents. google.com |

| Structure/Reaction Search | Advanced structure, substructure, and reaction searching capabilities. google.com | Robust structure and reaction searching, integrated with property data. bindingdb.org |

| Patent Coverage | Extensive coverage from major international patent offices. google.com | Claims market-leading chemistry patent coverage with over 30 million discoverable patents. ipindia.gov.in |

| Analytical Tools | Tools for reference and substance analysis, citation mapping. | Bioactivity visualization, SAR analysis, and retrosynthesis planning tools. nih.govbindingdb.org |

| Competitive Intelligence | Allows tracking of competitor publications and patent filings. | Enhanced features for tracking patent assignee history and competitive landscapes via PatentSight integration. ipindia.gov.in |

Future Perspectives and Unaddressed Research Directions for 3 Cyclopropoxyaniline

Exploration of Novel Synthetic Methodologies

The synthesis of aryl ethers, including 3-Cyclopropoxyaniline, has traditionally relied on methods like the Ullmann condensation. However, these often require harsh reaction conditions. Future research should focus on developing more efficient, milder, and sustainable synthetic routes.

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, offer significant advantages over classical methods. organic-chemistry.org Future investigations could be directed towards optimizing these catalytic systems for the specific synthesis of this compound. This would involve screening various palladium precatalysts, phosphine (B1218219) ligands, and reaction conditions to achieve high yields under mild temperatures and with lower catalyst loadings. The development of a robust and scalable palladium-catalyzed synthesis would be a significant step forward. nih.gov

Furthermore, exploring greener synthetic approaches is a crucial future direction. This could involve the use of more environmentally benign solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and catalysts based on more abundant and less toxic metals than palladium.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Palladium-Catalyzed C-O Coupling | High yields, mild conditions, broad functional group tolerance. organic-chemistry.orgnih.gov | Ligand and catalyst development, optimization for cyclopropanol. |

| Ullmann Condensation (Modern) | Improved conditions with soluble copper catalysts and ligands. wikipedia.orgsynarchive.com | Development of highly active copper catalyst systems. |

| Green Chemistry Approaches | Reduced environmental impact, increased sustainability. | Use of non-toxic catalysts, biodegradable solvents, and energy-efficient methods. |

Elucidation of Undiscovered Chemical Transformations

The reactivity of this compound is dictated by its three key structural components: the aniline (B41778) moiety, the aromatic ring, and the cyclopropoxy group. Future research should aim to uncover novel chemical transformations by targeting these functionalities.

The aniline group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. libretexts.orgwikipedia.org While reactions like halogenation and nitration are expected, future work could focus on highly regioselective C-H functionalization. nih.gov Modern catalytic methods could enable the selective introduction of functional groups at the less reactive meta-positions, providing access to novel derivatives. nih.gov

The cyclopropoxy group, while generally stable, can undergo ring-opening reactions under specific conditions. nih.gov Future studies could investigate transition-metal catalyzed reactions that selectively open the cyclopropyl (B3062369) ring to introduce new functionalities. This could lead to the synthesis of entirely new classes of compounds derived from the this compound scaffold.

Furthermore, the aniline functional group allows for diazotization reactions. chemistrysteps.com Exploring novel coupling partners for the resulting diazonium salt could lead to the synthesis of new azo dyes with unique photophysical properties or functional materials.

Expansion into Emerging Areas of Chemical and Biomedical Science

The structural motifs present in this compound suggest its potential utility in several emerging scientific fields, particularly medicinal chemistry and materials science.

In medicinal chemistry , the aniline scaffold is a common feature in many approved drugs. drugbank.com The cyclopropyl group is also increasingly used in drug design to improve metabolic stability and binding affinity. hyphadiscovery.com Future research should focus on using this compound as a starting material for the synthesis of new bioactive molecules. Its derivatives could be screened for a wide range of biological activities, including as kinase inhibitors, G-protein coupled receptor modulators, or antibacterial agents.

In materials science , aniline derivatives are precursors to conductive polymers like polyaniline. The introduction of the cyclopropoxy group could modulate the electronic properties and solubility of the resulting polymers. Future work could involve the synthesis and characterization of polymers derived from this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. myskinrecipes.comnih.gov

Table 2: Potential Emerging Applications for this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Novel therapeutic agents (e.g., kinase inhibitors) | Aniline and cyclopropyl groups are privileged structures in drug discovery. drugbank.comhyphadiscovery.com |

| Materials Science | Conductive polymers, components for OLEDs | Aniline is a key monomer for conductive polymers; substituents can tune properties. |

| Agrochemicals | Herbicides or pesticides | Aniline derivatives are used in the synthesis of various agricultural chemicals. researchgate.net |

Synergistic Approaches Combining Experimental and Computational Studies

To accelerate the exploration of this compound's potential, a synergistic approach combining experimental synthesis and computational modeling is essential. Computational chemistry can provide valuable insights to guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to predict the mechanisms and outcomes of the proposed novel chemical transformations. nih.govresearchgate.net For instance, DFT could help in understanding the regioselectivity of C-H functionalization reactions or the energy barriers for different cyclopropane (B1198618) ring-opening pathways. acs.org This predictive power would allow researchers to prioritize experiments with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR) studies can be used in the context of drug discovery. nih.gov By computationally screening a virtual library of this compound derivatives, QSAR models can predict their potential biological activity and pharmacokinetic properties. mdpi.com This in silico screening can identify the most promising candidates for synthesis and experimental testing.

This iterative cycle of computational prediction and experimental validation represents a modern and efficient paradigm for chemical research. csmres.co.uk Applying this approach to this compound will undoubtedly unlock new discoveries and applications for this versatile molecule.

Q & A

Q. What are robust methods for detecting trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.